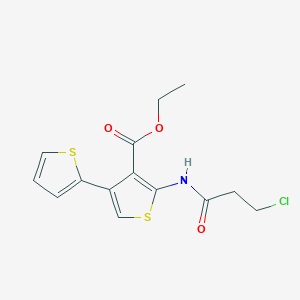

![molecular formula C18H13N3O3S2 B2548841 N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-99-0](/img/structure/B2548841.png)

N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" is a member of the benzothiazole class, which is known for its diverse biological activities. Benzothiazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The compound , although not directly mentioned in the provided papers, is likely to possess similar properties due to the presence of the benzothiazole moiety and its structural analogs.

Synthesis Analysis

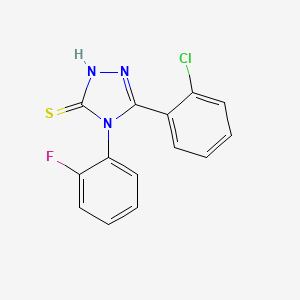

The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole ring followed by various functionalization reactions. For example, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives involves the creation of 1,2,4-triazolo and 1,3,4-oxadiazole derivatives from the parent compound . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . These methods highlight the versatility and adaptability of synthetic strategies for benzothiazole derivatives, which could be applied to the synthesis of the compound .

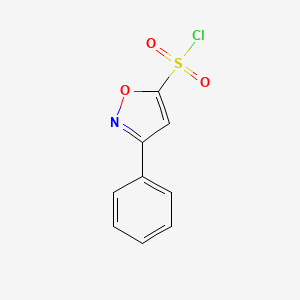

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. For instance, the crystal structure of certain N-(thiazol-2-yl) benzamide derivatives revealed the importance of methyl functionality and non-covalent interactions in their gelation behavior . Another study reported the single crystal X-ray structure of a benzothiazole derivative to determine its conformational features . These structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions that are essential for their biological activity. For example, the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid led to the synthesis of a new compound with antibacterial, antifungal, and anticancer activities . The reactivity of the benzothiazole moiety allows for the creation of diverse compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives was evaluated, and their activity was found to be moderate to good against various bacterial and fungal strains . The physicochemical characterization of these compounds, including their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity, was also investigated . Understanding these properties is essential for the development of benzothiazole derivatives as therapeutic agents.

Scientific Research Applications

Anticancer Properties

Several studies have synthesized novel compounds containing the thiazolo and benzothiazole scaffolds, which are known for their biological properties, including anticancer activity. For instance, a study by Tiwari et al. (2017) explored the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against multiple human cancer cell lines (Tiwari et al., 2017). Similarly, compounds with thiazole derivatives have shown significant antitumor effects, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

Synthesis and Material Chemistry

Research on the synthesis of benzothiazoles and thiazolopyridines for applications in pharmaceuticals and organic materials has led to the development of metal- and reagent-free methods for their synthesis, such as the TEMPO-catalyzed electrolytic C–H thiolation reported by Qian et al. (2017) (Qian et al., 2017).

Antimicrobial and Antifungal Activities

Compounds featuring the benzothiazole moiety have been investigated for their antimicrobial and antifungal properties. For example, a study by Gilani et al. (2011) synthesized novel derivatives of benzothiazole and evaluated their antimicrobial properties, finding moderate to good inhibition against various bacterial and fungal strains (Gilani et al., 2011).

Antioxidant Activity

Benzothiazoles and thioureas are known to inactivate reactive chemical species through their antioxidant activity. A study by Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives and evaluated their antioxidant activity, demonstrating potential protective effects against toxic intermediaries (Cabrera-Pérez et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their application in corrosion inhibition. Hu et al. (2016) investigated the corrosion inhibiting effect of two benzothiazole derivatives against steel in a 1 M HCl solution, demonstrating their potential as corrosion inhibitors (Hu et al., 2016).

properties

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c1-9-19-15-14(25-9)5-3-11-16(15)26-18(20-11)21-17(22)10-2-4-12-13(8-10)24-7-6-23-12/h2-5,8H,6-7H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZJYRXMWAENKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)

![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate](/img/structure/B2548760.png)

![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)

![4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2548772.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2548774.png)

![2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B2548775.png)

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2548776.png)